1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoindole derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Other compounds in this class with different substituents.
Phthalimide derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro- is unique due to its specific substituents and structural configuration, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
39985-82-5 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H17NO3/c1-2-20-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(17)19/h7-10H,2-6H2,1H3 |
InChI Key |
SPELEGCAUASKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)CCCC3 |
Origin of Product |
United States |
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